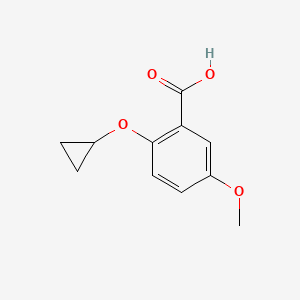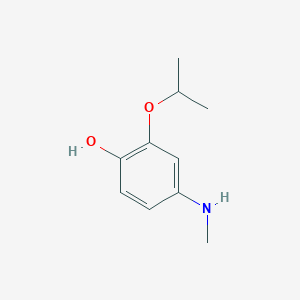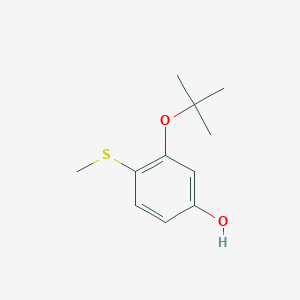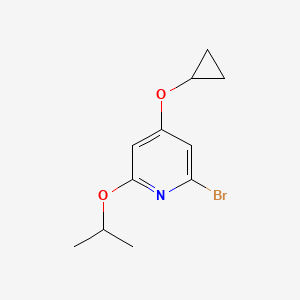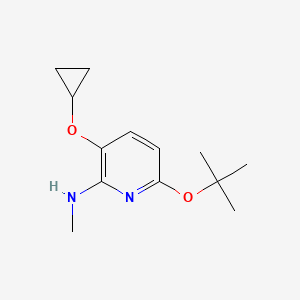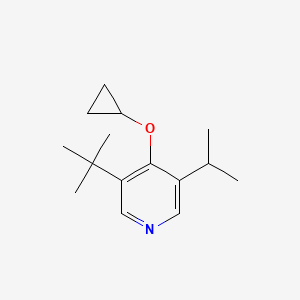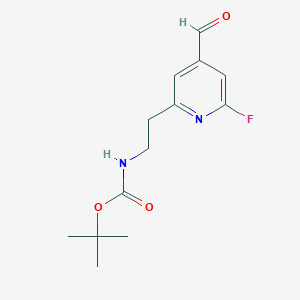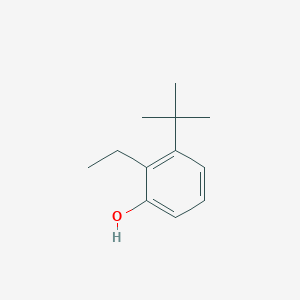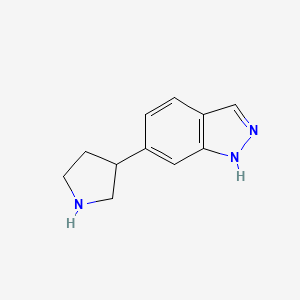
6-(Pyrrolidin-3-YL)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pyrrolidin-3-YL)-1H-indazole is a compound that features a pyrrolidine ring fused to an indazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-3-YL)-1H-indazole typically involves the construction of the pyrrolidine ring followed by its attachment to the indazole core. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with a dipolarophile such as an olefin . This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. Catalysts such as rhodium or iridium complexes can be employed to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
6-(Pyrrolidin-3-YL)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated indazole derivatives with nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
6-(Pyrrolidin-3-YL)-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(Pyrrolidin-3-YL)-1H-indazole involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit certain kinases or interact with G-protein coupled receptors, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their fused ring structures.
Pyrrolidine-2-one: This derivative has a carbonyl group at the second position of the pyrrolidine ring.
Pyrrolidine-2,5-diones: These compounds feature two carbonyl groups at the second and fifth positions of the pyrrolidine ring.
Uniqueness
6-(Pyrrolidin-3-YL)-1H-indazole is unique due to its specific fusion of the pyrrolidine ring with the indazole core, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
6-pyrrolidin-3-yl-1H-indazole |
InChI |
InChI=1S/C11H13N3/c1-2-10-7-13-14-11(10)5-8(1)9-3-4-12-6-9/h1-2,5,7,9,12H,3-4,6H2,(H,13,14) |
Clave InChI |
AHIBZERHODLKRD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=CC3=C(C=C2)C=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


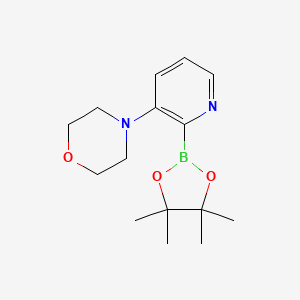

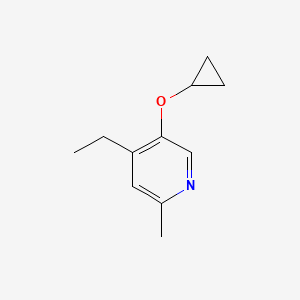
![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
